3-(4-fluorophenyl)-1-methyl-N-phenethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
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Description
3-(4-fluorophenyl)-1-methyl-N-phenethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H23FN4O and its molecular weight is 414.484. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine and pyrrolopyrazine derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .
Biochemical Pathways
These could include pathways involved in cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
Compounds with similar structures are known to exhibit good solubility and bioavailability . These properties suggest that the compound may also have favorable ADME properties, although further studies are needed to confirm this.
Result of Action
Based on the biological activities associated with similar compounds, it can be inferred that the compound may have effects such as modulation of enzyme activity, alteration of cell signaling pathways, and potential therapeutic effects against various diseases .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O/c1-29-24(17-23(28-29)20-10-12-21(26)13-11-20)25(31)30(18-22-9-5-6-15-27-22)16-14-19-7-3-2-4-8-19/h2-13,15,17H,14,16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCQLYCYGFPOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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